molecular formula C19H24N2O3S B4756489 1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4756489
M. Wt: 360.5 g/mol
InChI Key: KOLYMGVEUJTDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylphenylmethanesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate methoxy-substituted aryl halides.

    Attachment of the Methylphenylmethanesulfonyl Group: The methylphenylmethanesulfonyl group can be attached through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 1-(4-METHOXYPHENYL)-4-(PHENYLMETHYL)PIPERAZINE
  • 1-(4-METHOXYPHENYL)-4-(METHYLSULFONYL)PIPERAZINE
  • 1-(4-METHOXYPHENYL)-4-(METHYLPHENYL)PIPERAZINE

Comparison: 1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE is unique due to the presence of both methoxy and methylphenylmethanesulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(3-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-4-3-5-17(14-16)15-25(22,23)21-12-10-20(11-13-21)18-6-8-19(24-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLYMGVEUJTDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 2
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 4
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(4-METHOXYPHENYL)-4-[(3-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.